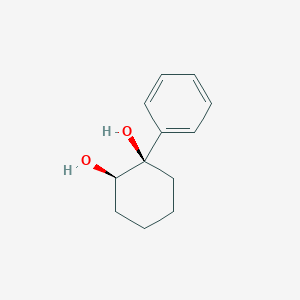

(1R,2R)-1-phenylcyclohexane-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-1-phenylcyclohexane-1,2-diol is a chiral diol compound characterized by a cyclohexane ring substituted with a phenyl group and two hydroxyl groups at the 1 and 2 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-phenylcyclohexane-1,2-diol typically involves the dihydroxylation of 1-phenylcyclohexene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve high enantioselectivity. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods, such as using less toxic oxidants, is an area of ongoing research .

Análisis De Reacciones Químicas

Chemical Reactions Involving (1R,2R)-1-phenylcyclohexane-1,2-diol

This compound participates in various chemical reactions due to its functional hydroxyl groups. The following are notable reaction types:

Oxidation Reactions

The hydroxyl groups facilitate oxidation reactions where they can be converted into aldehydes or ketones. Common reagents include:

-

Chromic Acid : Used for strong oxidation.

-

Osmium Tetroxide : Employed in milder conditions for selective oxidation.

Reduction Reactions

Reduction of the carbonyl products formed from oxidation can regenerate the diol or further modify it into other alcohols.

Esterification Reactions

The hydroxyl groups can react with carboxylic acids to form esters. This reaction is significant in modifying the compound for various applications.

Ether Formation

Through nucleophilic substitution reactions with alkyl halides, ethers can be synthesized from this compound.

Conformational Studies

Research indicates that the presence of the phenyl substituent induces conformational locking relative to other diols. The interactions between intra- and intermolecular hydrogen bonds significantly influence the reactivity and stability of the compound .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Chiral Building Block

(1R,2R)-1-phenylcyclohexane-1,2-diol serves as an important chiral building block in organic synthesis. It can be utilized to create complex molecules with specific stereochemical configurations. The compound's ability to participate in stereoselective reactions makes it essential in the synthesis of pharmaceuticals and agrochemicals .

Synthetic Routes

Various synthetic routes are available for producing this compound. These methods often involve the use of chiral catalysts or auxiliaries that enhance the yield and selectivity of the desired products .

Catalysis

Chiral Ligands in Catalysis

The compound acts as a chiral ligand in catalytic processes, particularly in transition metal-catalyzed reactions. Its chirality allows it to form selective complexes with metal centers, facilitating enantioselective transformations . For example, studies have shown that this compound can enhance the efficiency of oxidative cleavage reactions when used with manganese complexes under blue light irradiation .

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Oxidative Cleavage | Mn(dtbpy)₂(OTf)₂ | 67 |

| Enantioselective Synthesis | Various chiral ligands | Up to 84 |

Influence on Enzyme Activity

Research indicates that this compound can influence enzyme activity through hydrogen bonding and steric effects. Its hydroxyl groups can interact with active sites of enzymes or receptors, potentially modulating their functions . This property is particularly useful for drug design and development.

Case Study: Enzyme Interaction

A study demonstrated that this compound could enhance the binding affinity of substrates to certain enzymes, suggesting its potential role as a therapeutic agent in enzyme modulation .

Chromatographic Applications

Chiral Selector in Chromatography

The compound is also employed as a chiral selector in chromatographic techniques. Its ability to form complexes with various analytes enhances separation efficiency and selectivity. This application is critical for analytical chemistry and quality control in pharmaceuticals .

| Chromatographic Technique | Application |

|---|---|

| High-performance liquid chromatography (HPLC) | Chiral separation of enantiomers |

| Gas chromatography | Analysis of volatile compounds |

Pharmaceutical Applications

Therapeutic Potential

The unique properties of this compound position it as a candidate for various therapeutic applications. Its derivatives have been explored for use in non-steroidal anti-inflammatory drugs, ACE inhibitors, and other pharmaceutical agents due to their biological activity and ability to modulate enzyme interactions .

Mecanismo De Acción

The mechanism by which (1R,2R)-1-phenylcyclohexane-1,2-diol exerts its effects depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating specific interactions and reactions .

Comparación Con Compuestos Similares

Similar Compounds

(1S,2S)-1-phenylcyclohexane-1,2-diol: The enantiomer of (1R,2R)-1-phenylcyclohexane-1,2-diol, with similar chemical properties but different stereochemistry.

1,2-cyclohexanediol: A simpler diol without the phenyl group, used in various chemical applications.

1-phenyl-1,2-ethanediol: A structurally similar compound with a shorter carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a cyclohexane ring and a phenyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral building block in organic chemistry .

Actividad Biológica

(1R,2R)-1-phenylcyclohexane-1,2-diol is a chiral organic compound with significant biological activity attributed to its unique stereochemistry and functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and enzymology.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted at the 1 and 2 positions with hydroxyl groups and a phenyl group. Its molecular formula is C12H16O2, and it exhibits chirality due to the specific arrangement of its substituents.

Key Properties:

- Molecular Weight: 192.26 g/mol

- Solubility: Soluble in organic solvents like ethanol and ether; limited solubility in water.

- Melting Point: Varies based on purity; typically solid or colorless liquid.

The biological activity of this compound primarily involves:

- Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity and stability.

- π-π Interactions: The phenyl group can engage in π-π interactions with aromatic residues in proteins, modulating their functions.

- Chiral Auxiliary Role: It serves as a chiral auxiliary in asymmetric synthesis, stabilizing specific transition states during chemical reactions.

1. Enzyme-Catalyzed Reactions

This compound acts as a model substrate for studying stereoselective processes. Its interactions with enzymes have been shown to affect substrate binding affinities and catalytic efficiencies. This property is particularly valuable in drug design and development.

Case Study:

Research has demonstrated that this compound influences the activity of certain enzymes through steric effects and hydrogen bonding. For example, studies involving cytochrome P450 enzymes indicated that the diol could modulate enzyme activity by altering substrate orientation .

2. Chiral Recognition Processes

The compound has been utilized in studies of chiral recognition within crown ethers and other molecular systems. Its ability to form stable complexes with chiral selectors enhances its utility in asymmetric synthesis.

Comparative Analysis of Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Enantiomer of (1S,2S) | Different biological activities due to opposite stereochemistry |

| 1-Phenylcyclohexane-1,2-dione | Oxidized derivative | Exhibits different reactivity compared to the diol |

| 1-Phenylcyclohexanol | Contains only one hydroxyl group | Used in different synthetic contexts |

Future Perspectives

The potential applications of this compound in drug development are promising due to its capability to influence enzyme activity and serve as a chiral building block. Ongoing research is likely to explore its role in synthesizing novel pharmaceuticals and understanding enzyme mechanisms more deeply.

Propiedades

IUPAC Name |

(1R,2R)-1-phenylcyclohexane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNHEYDAIICUDL-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]([C@@H](C1)O)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.